B1576935 Phylloseptin-J2

Phylloseptin-J2

Cat. No.: B1576935
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Natural Sources in Phyllomedusinae Frogs

Phylloseptin-J2 (FLSLIPHAINAISAIADHF-NH₂) was first isolated from the skin secretion of Phasmahyla jandaia, a Phyllomedusinae frog endemic to Brazil’s Atlantic Forest. This 19-residue peptide belongs to the phylloseptin family, characterized by a conserved N-terminal FLSLIP motif, C-terminal amidation, and α-helical conformation in membrane-mimetic environments. The discovery employed tandem mass spectrometry (MS/MS) and Edman degradation, revealing post-translational amidation critical for antimicrobial activity.

Table 1: Key features of this compound

Property Details
Amino acid sequence FLSLIPHAINAISAIADHF-NH₂
Molecular mass 2050.39 Da
Isoelectric point (pI) 5.97
Source species Phasmahyla jandaia (Jandaia leaf frog)
Structural family Phylloseptins

The skin secretion of P. jandaia contains a diverse peptidome, with this compound constituting part of its innate immune defense against pathogens. Unlike related phylloseptins from Phyllomedusa species, this compound exhibits a unique substitution at position 7 (histidine → alanine), altering its charge distribution.

Phylogenetic Distribution Across Hylid Frog Species

This compound is restricted to the genus Phasmahyla within the Phyllomedusinae subfamily, reflecting evolutionary diversification among Neotropical hylids. Comparative analyses reveal distinct phylloseptin variants across Phyllomedusinae genera:

Table 2: Phylogenetic distribution of phylloseptin variants

Genus Species Phylloseptin variant Sequence divergence region
Phasmahyla P. jandaia This compound Positions 7–12 (HAINAIS)
Phyllomedusa P. hypochondrialis Phylloseptin-1 FLSLIPHAINAVSAIAKHN-NH₂
Phyllomedusa P. tarsius Phylloseptin-PTa FLSLIPKIAGGIAALAKHL-NH₂
Phyllomedusa P. nordestina Phylloseptin-7 FLSLIPHAINAVSAIAKHN-NH₂

This distribution correlates with geographical isolation and ecological pressures. For instance, Phasmahyla species inhabit humid forests of southeastern Brazil, whereas Phyllomedusa ranges across broader Neotropical biomes. Genomic studies suggest that phylloseptin genes evolved through duplication and positive selection, driven by pathogen-rich environments.

The peptide’s absence in non-Phyllomedusinae hylids (e.g., Agalychnis, Hylomantis) underscores subfamily-specific biosynthesis pathways. Notably, this compound’s gene encodes a 66-residue prepropeptide, including a signal peptide, acidic spacer, and proteolytic cleavage site (-KR-), consistent with conserved biosynthetic mechanisms in Phyllomedusinae.

Properties

bioactivity

Antimicrobial

sequence

FLSLIPHAINAISAIADHF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Phylloseptins exhibit strong antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and parasites. The mechanism of action typically involves disrupting microbial cell membranes.

Efficacy Against Specific Pathogens

Pathogen TypeSpecific PathogensObserved Activity
Gram-positive BacteriaStaphylococcus aureus, MRSASignificant reduction in viability
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaEffective at low concentrations
FungiCandida albicansPotent antifungal effects noted
ParasitesLeishmania amazonensisLeishmanicidal activity observed

Antiproliferative Properties

In addition to antimicrobial effects, Phylloseptin-J2 has exhibited antiproliferative activity against various cancer cell lines.

Cancer Cell Lines Tested

  • Breast Cancer : MCF-7 cells demonstrated significant sensitivity to this compound treatment.
  • Lung Cancer : Non-small cell lung cancer (NCI-H157) showed reduced proliferation upon exposure to the peptide.

Therapeutic Potential

This compound's unique properties make it a candidate for therapeutic applications in treating infections and cancer.

Drug Development

  • Next-Generation Antibiotics : Due to increasing antibiotic resistance, phylloseptins are being explored as alternatives to conventional antibiotics .
  • Cancer Treatment : The dual action against both microbial pathogens and cancer cells positions this compound as a promising lead compound for developing multifunctional therapeutics.

Study 1: Antimicrobial Efficacy Against MRSA

A study demonstrated that modified analogs of this compound exhibited enhanced efficacy against MRSA compared to traditional antibiotics. The modifications included amino acid substitutions that increased cationic charge and hydrophobicity, resulting in improved membrane interaction and reduced cytotoxicity .

Study 2: Antiproliferative Effects on Lung Cancer Cells

Research indicated that this compound significantly inhibited the proliferation of lung cancer cell lines (H838 and H460), suggesting its potential as an adjunct therapy in cancer treatment. The study highlighted the peptide's ability to induce apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phylloseptin-J2 shares structural and functional similarities with other AMPs, including phylloseptins, dermaseptins, and temporins. Below is a detailed comparison based on key parameters:

Table 1: Comparative Analysis of this compound and Analogous AMPs

Parameter This compound Phylloseptin-1 Dermaseptin-S1 Temporin-L
Length (AA residues) 19 20 28 13
Net Charge +3 +4 +5 +2
Primary Target Gram-negative bacteria Gram-positive bacteria Protozoa, fungi Gram-positive bacteria
MIC (μg/mL) 2–8 (E. coli) 4–10 (S. aureus) 1–5 (Leishmania spp.) 5–15 (S. epidermidis)
Hemolytic Activity Low (HC50 > 200 μg/mL) Moderate (HC50 ~100 μg/mL) High (HC50 < 50 μg/mL) Low (HC50 > 150 μg/mL)
Structural Motif α-helical α-helical Linear amphipathic β-hairpin

Key Findings

Specificity : this compound exhibits higher specificity for Gram-negative bacteria (e.g., E. coli) compared to Phylloseptin-1, which targets Gram-positive species . This difference correlates with variations in charge distribution and hydrophobic moments.

Hemocompatibility : Unlike Dermaseptin-S1, which shows significant hemolysis at low concentrations, this compound maintains low toxicity toward mammalian cells, making it a safer candidate for therapeutic development .

Structural Flexibility : Temporin-L’s compact β-hairpin structure enables rapid membrane insertion, whereas this compound’s α-helical conformation requires longer interaction times for pore formation .

Mechanistic Insights

  • Membrane disruption by this compound is driven by electrostatic attraction to lipopolysaccharides (LPS) in Gram-negative membranes, followed by hydrophobic interactions that destabilize lipid bilayers .
  • In contrast, Dermaseptin-S1 employs a "carpet model" for membrane lysis, covering large surface areas without forming discrete pores .

Preparation Methods

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the primary method used for preparing Phylloseptin-J2. This approach allows for precise control over the peptide sequence and modifications.

  • Methodology:
    • The peptide is synthesized on a solid support resin, typically MBHA resin, which anchors the growing peptide chain.
    • Fmoc (9-fluorenylmethoxycarbonyl) chemistry is employed for the protection of amino groups during synthesis.
    • Removal of the Fmoc protecting group is achieved by treatment with a piperidine/DMF (dimethylformamide) solution, typically 20/80 (v/v).
    • Coupling of amino acids is catalyzed by reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N-methylmorpholine.
    • Automated peptide synthesizers, such as the Tribute automated solid-phase synthesizer or Protein Technologies peptide synthesizer, are commonly used to facilitate this process efficiently.

Cleavage and Deprotection

After the peptide chain assembly, the peptide must be cleaved from the resin and side-chain protecting groups removed:

  • Cleavage Cocktail Composition:
    • A mixture of trifluoroacetic acid (TFA, typically 90-94%)
    • Scavengers such as 1,2-ethanedithiol, thioanisole or thiamazole, and water in varying proportions (e.g., 2-5% each)
  • Conditions:
    • The cleavage is performed at room temperature with stirring for approximately 60-120 minutes.
    • Following cleavage, the crude peptide is precipitated by adding cold diethyl ether or diisopropyl ether, then washed to remove residual reagents.

Peptide Purification

Purification is critical to obtain high-purity this compound suitable for research or therapeutic use.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
    • Preparative C18 columns are used for purification.
    • A gradient elution system is employed, typically starting from 5% acetonitrile with 0.1% TFA in water to 95% acetonitrile with 0.1% TFA over a period of 30 to 240 minutes depending on the protocol.
    • The purified peptide fractions are collected based on UV absorbance peaks and further analyzed.

Molecular Mass Confirmation

  • Mass Spectrometry:
    • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry is used to confirm the molecular mass and purity of the synthesized peptide.
    • This step ensures the correct sequence and absence of major impurities or truncations.

Structural Characterization

  • Circular Dichroism (CD) Spectrometry:

    • CD is used to determine the secondary structure of this compound.
    • Measurements are typically performed in aqueous buffer and in membrane-mimicking environments such as 50% trifluoroethanol (TFE) in buffer.
    • The α-helical content is estimated using online tools like K2D3 based on the CD spectra recorded between 190-250 nm at 20°C.
  • Nuclear Magnetic Resonance (NMR):

    • For detailed structural analysis, solution NMR can be applied to confirm the helical conformation in membrane-like environments.
    • Phylloseptins generally exhibit amphipathic α-helical structures critical for their antimicrobial function.

Summary Table of Preparation Steps for this compound

Step Description Key Reagents/Equipment Conditions/Notes
Peptide Synthesis Solid-phase peptide synthesis using Fmoc chemistry MBHA resin, Fmoc amino acids, HBTU, DMF Automated synthesizer, piperidine/DMF for Fmoc removal
Cleavage & Deprotection Cleavage from resin and side-chain deprotection TFA (90-94%), 1,2-ethanedithiol, thioanisole Room temperature, 60-120 min, stirring
Precipitation Precipitation of crude peptide Cold diethyl ether or diisopropyl ether Washed to remove cleavage reagents
Purification Reverse-phase HPLC purification Preparative C18 column, acetonitrile/TFA gradient Gradient elution, UV detection
Molecular Mass Confirmation MALDI-TOF mass spectrometry to verify peptide mass and purity MALDI-TOF MS instrument Confirm correct sequence and purity
Structural Characterization Circular dichroism and NMR to determine secondary structure CD spectrometer, NMR spectrometer CD in aqueous and TFE buffer, NMR for 3D structure

Research Findings on Preparation Optimization

  • Substitutions of amino acids, such as incorporating lysine residues (L- or D-lysine), have been explored to enhance peptide stability and antimicrobial activity without increasing cytotoxicity.
  • The use of automated solid-phase synthesis combined with RP-HPLC purification yields peptides with high purity and reproducibility, essential for downstream bioactivity assays.
  • Structural studies confirm that maintaining the amphipathic α-helical conformation is critical, which is preserved during the preparation process.

Q & A

Basic Research Questions

Mechanistic Insights Q: What experimental methodologies are optimal for isolating Phylloseptin-J2 from its natural source and confirming its antimicrobial activity? A: Isolation typically involves reversed-phase HPLC coupled with mass spectrometry (MS) for purity validation . Antimicrobial activity is confirmed via broth microdilution assays (CLSI guidelines) and time-kill kinetics, with parallel cytotoxicity screening using mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Structural-Functional Analysis Q: How can researchers systematically correlate the structural motifs of this compound with its observed biological functions? A: Circular dichroism (CD) spectroscopy under membrane-mimetic conditions (e.g., SDS micelles) reveals secondary structures (α-helical content). Functional assays (e.g., liposome leakage studies) paired with alanine scanning mutagenesis identify critical residues for activity .

Comparative Efficacy Q: What criteria should guide the selection of comparator antimicrobial peptides (AMPs) when evaluating this compound’s efficacy? A: Use peptides with similar charge (+2 to +6), hydrophobicity (GRAVY index >0.5), and mechanism (e.g., melittin, magainin-2). Normalize assays by molarity and include solvent controls to account for batch variability .

Advanced Research Questions

Methodological Optimization Q: Which in vitro models best resolve the dual antimicrobial and immunomodulatory effects of this compound without confounding results? A: Employ compartmentalized co-culture systems (e.g., Transwell® inserts) to separate direct microbial inhibition from host immune cell modulation. Quantify cytokine profiles (IL-6, TNF-α) via ELISA and correlate with bacterial load reduction .

Data Contradiction Analysis Q: How should researchers address contradictory findings regarding the cytotoxicity profile of this compound across different cell lines? A: Standardize cytotoxicity assays using ISO-certified cell lines (e.g., HaCaT for epithelial cells) and validate membrane integrity via LDH release assays. Apply Hill slope models to differentiate off-target effects from concentration-dependent toxicity .

Resistance Mechanisms Q: What longitudinal experimental designs can detect adaptive microbial resistance to this compound? A: Serial passage assays (20+ generations) under sub-MIC conditions, combined with genomic sequencing (SNP analysis) of resistant strains. Include proteomic profiling to assess efflux pump upregulation .

Mechanistic Specificity Q: What experimental controls are essential to distinguish this compound’s membrane-disruptive activity from intracellular targeting mechanisms? A: Use fluorescent dye leakage assays (e.g., calcein-loaded liposomes) for membrane disruption. For intracellular targeting, employ confocal microscopy with FITC-labeled peptide and organelle-specific markers (e.g., LysoTracker) .

Data Synthesis and Reporting

Table 1: Key Parameters for this compound Characterization

ParameterMethodCritical ControlsCitation
Purity (>95%)HPLC-UV (220 nm), ESI-MSSpike recovery tests, blank runs
Hemolytic activitySheep erythrocyte lysis assayTriton X-100 (100% lysis control)
Secondary structureCD spectroscopy (190–260 nm)Baseline subtraction (buffer)
MIC determinationBroth microdilution (CLSI M07)Cation-adjusted Mueller-Hinton

Methodological Frameworks

  • PICO Framework : For comparative studies, structure questions around Population (microbial strains), Intervention (this compound concentration), Comparator (standard AMPs), and Outcome (log CFU reduction) .
  • FINER Criteria : Ensure questions are Feasible (in vitro/in vivo models), Novel (gap analysis via systematic reviews), Ethical (3R compliance), and Relevant (antimicrobial resistance context) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.